

Pharmacodynamics of Relicpixant in preclinical models

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An in-depth guide to the preclinical pharmacodynamics of **Relicpixant**, a novel P2X3 receptor antagonist under development by Wuhan Createrna Science and Technology Co., Ltd., for the treatment of chronic cough.

Introduction

Relicpixant (also known as QR052107B) is a potent and highly selective antagonist of the P2X3 purinergic receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory C-fibers and Aδ-fibers, playing a crucial role in nociception and cough reflex pathways.[2] Chronic cough is a condition characterized by a cough lasting longer than eight weeks, and in many cases, it is refractory to current treatments, representing a significant unmet medical need. By blocking the activation of sensory nerves in the airways by extracellular ATP, P2X3 receptor antagonists like **Relicpixant** offer a targeted therapeutic approach to reduce cough frequency and severity.[2] This document provides a comprehensive overview of the preclinical pharmacodynamic data and methodologies used to characterize **Relicpixant**.

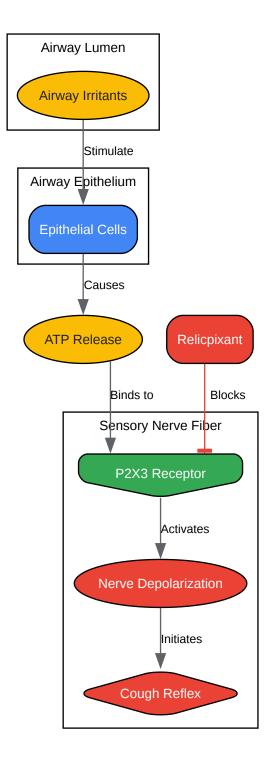
Mechanism of Action

Relicpixant exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In response to inflammation or irritation in the airways, ATP is released and binds to P2X3 receptors on vagal afferent nerves. This binding activates the receptors, leading to depolarization of the nerve fibers and the initiation of the cough reflex. **Relicpixant**, by acting as an antagonist,



prevents ATP from binding to and activating P2X3 receptors, thereby suppressing the signaling cascade that leads to coughing.[2]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of **Relicpixant**.





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Caption: Proposed Mechanism of Action of Relicpixant in the Cough Reflex Pathway.

Quantitative Pharmacodynamic Data

While specific preclinical pharmacodynamic values for **Relicpixant** (QR052107B) are not publicly available in scientific literature, data from patent filings and comparison with other P2X3 antagonists can provide insights into its potency and selectivity. The following table summarizes typical quantitative data for P2X3 receptor antagonists.

Parameter	Relicpixant (QR052107B)	Comparator P2X3 Antagonists
In Vitro Potency (IC50)	Data not publicly available	~10-100 nM (for similar selective antagonists)
Receptor Binding Affinity (Ki)	Data not publicly available	Varies depending on the specific antagonist
In Vivo Efficacy	Currently in Phase 2 clinical trials[3]	Significant reduction in cough frequency in preclinical models[4]

Note: The data for comparator antagonists are generalized from publicly available information on other selective P2X3 inhibitors and may not directly reflect the profile of **Relicpixant**.

Experimental Protocols

The preclinical evaluation of a P2X3 receptor antagonist like **Relicpixant** typically involves a series of in vitro and in vivo experiments to determine its pharmacodynamic properties.

In Vitro Assays

- 1. Receptor Binding Assays:
- Objective: To determine the binding affinity (Ki) of Relicpixant to the P2X3 receptor.



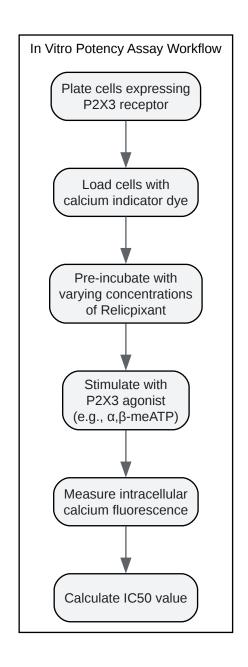




Methodology: Radioligand binding assays are commonly used. Membranes from cells recombinantly expressing the human P2X3 receptor are incubated with a radiolabeled ligand (e.g., [³H]α,β-meATP) and varying concentrations of Relicpixant. The amount of radioligand displaced by Relicpixant is measured to calculate its binding affinity.

- 2. Functional Assays (Calcium Flux):
- Objective: To measure the antagonist potency (IC50) of Relicpixant in inhibiting P2X3 receptor function.
- Methodology: A common method involves using a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the P2X3 receptor. The cells are pre-incubated with different concentrations of Relicpixant before being stimulated with a P2X3 agonist (e.g., α,β-methylene ATP). The change in intracellular calcium concentration is measured using a fluorescence plate reader. The concentration of Relicpixant that inhibits 50% of the agonist-induced calcium influx is determined as the IC50 value.





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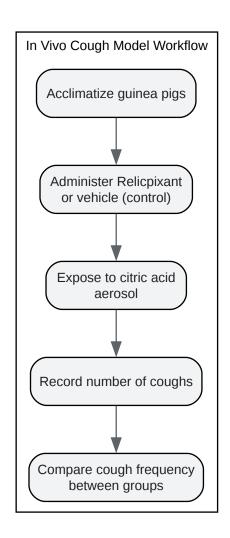
Caption: General workflow for an in vitro calcium flux assay to determine IC50.

In Vivo Models

- 1. Animal Models of Cough:
- Objective: To evaluate the in vivo efficacy of **Relicpixant** in reducing cough frequency.



 Methodology: A commonly used preclinical model is the citric acid-induced cough model in guinea pigs.[5] Animals are exposed to an aerosolized solution of citric acid to induce coughing. The number of coughs is recorded over a specific period. Relicpixant is administered orally or via another appropriate route prior to the citric acid challenge. The reduction in cough frequency in the Relicpixant-treated group is compared to a vehicletreated control group to assess efficacy.



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References

- 1. researchgate.net [researchgate.net]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relicpixant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Camlipixant: A New Hope for Refractory Chronic Cough? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cough PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
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